methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
Description
Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a quinoxaline derivative characterized by a bicyclic aromatic core (quinoxaline) substituted with a benzyl group at position 4, a chlorine atom at position 7, and a 3-oxo-3,4-dihydro moiety. Quinoxaline derivatives are widely explored in medicinal chemistry due to their biological activities, including antimicrobial, anticancer, and kinase-inhibitory effects .
Properties
IUPAC Name |
methyl 3-(4-benzyl-7-chloro-3-oxoquinoxalin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-18(23)10-8-15-19(24)22(12-13-5-3-2-4-6-13)17-9-7-14(20)11-16(17)21-15/h2-7,9,11H,8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLZBWPLSSLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144825 | |
| Record name | Methyl 7-chloro-3,4-dihydro-3-oxo-4-(phenylmethyl)-2-quinoxalinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24840096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
568544-00-3 | |
| Record name | Methyl 7-chloro-3,4-dihydro-3-oxo-4-(phenylmethyl)-2-quinoxalinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568544-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-chloro-3,4-dihydro-3-oxo-4-(phenylmethyl)-2-quinoxalinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a compound that belongs to the quinoxaline family, known for its diverse biological activities, particularly in medicinal chemistry. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoxaline core, which is a bicyclic structure that contributes to its biological activity. The presence of the benzyl and chloro substituents enhances its pharmacological profile. The chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O3 |
| Molecular Weight | 357.80 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
-
Mechanisms of Action
- Tyrosine Kinase Inhibition : Quinoxaline derivatives have been shown to inhibit tyrosine kinases, which play crucial roles in cancer cell proliferation and survival .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the mitochondrial pathway .
- Inhibition of Tubulin Polymerization : This mechanism disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent cell death .
- Case Studies
Research Findings
The biological activity of this compound has been corroborated by various studies:
| Study | Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|---|
| Study A | HCT-116 | 1.9 | Significant cytotoxicity observed |
| Study B | MCF-7 | 2.3 | Induction of apoptosis confirmed |
| Study C | A549 (lung cancer) | 5.0 | Inhibition of tubulin polymerization noted |
Scientific Research Applications
Synthesis of Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the quinoxaline core and subsequent functionalization to introduce the methyl propanoate moiety. Various methods have been documented for synthesizing related quinoxaline derivatives, which often serve as precursors or analogs in biological studies.
General Synthetic Pathway
- Formation of Quinoxaline Core : This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
- Chlorination : The introduction of chlorine at the 7-position is crucial for enhancing biological activity.
- Alkylation : The final step involves the esterification of the carboxylic acid with methanol to yield the methyl ester.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains and fungi. These activities are attributed to their ability to inhibit key enzymes involved in microbial metabolism .
Antiviral Properties
Quinoxaline derivatives are also explored for their antiviral activities. Studies suggest that these compounds can interfere with viral replication processes. For example, certain analogs have demonstrated effectiveness against viruses by modulating host immune responses and enhancing the activity of defensive enzymes .
Anticancer Potential
The anticancer properties of quinoxaline derivatives are another area of active research. Compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may act through multiple pathways, including the inhibition of protein kinases involved in cell cycle regulation .
Case Study 1: Antimicrobial Efficacy
A study conducted by El-Azab et al. (2010) evaluated a series of quinoxaline derivatives for antimicrobial activity. Among these, a compound closely related to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and determined minimum inhibitory concentrations (MICs), highlighting the compound's potential as a lead in antibiotic development.
Case Study 2: Antiviral Mechanism
In a separate investigation focusing on antiviral properties, a derivative was tested against Tobacco Mosaic Virus (TMV). The results indicated that the compound induced significant upregulation of pathogenesis-related proteins, thereby enhancing the plant's resistance to viral infection. This study underscores the potential application of quinoxaline derivatives in agricultural biotechnology as antiviral agents .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: Quinoxaline (target compound) vs. quinazolinone (compound 4l). Quinoxalines exhibit planar aromaticity, favoring π-π stacking in biological targets, while quinazolinones’ partial saturation may enhance conformational flexibility .
- Substituent Impact : The benzyl and chlorine groups in the target compound may enhance binding affinity to hydrophobic pockets in enzymes, whereas methoxyphenyl groups in 4l could improve solubility but reduce metabolic stability .
- Ester Functionality: The methyl propanoate ester in the target compound may serve as a prodrug moiety, enabling hydrolytic activation in vivo, a feature absent in 4l.
Physicochemical and Pharmacokinetic Properties
Discussion: The higher molecular weight and methoxy groups in 4l may reduce cell permeability compared to the target compound.
Research and Commercial Status
Preparation Methods
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.50–7.28 (m, 5H, benzyl), 4.58 (s, 2H, CH₂Ph), 3.68 (s, 3H, OCH₃), 3.45 (t, J = 7.2 Hz, 2H, CH₂COO), 2.85 (t, J = 7.2 Hz, 2H, CH₂-quinoxaline).
¹³C NMR (100 MHz, CDCl₃) :
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δ 172.5 (C=O ester), 168.2 (C=O quinoxaline), 141.0–127.5 (aromatic carbons), 52.1 (OCH₃), 34.8 (CH₂COO), 30.2 (CH₂-quinoxaline).
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment
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HPLC : >98% purity (C18 column, methanol/water 70:30, 1.0 mL/min)
-
Elemental Analysis : C 63.12%, H 4.49%, N 7.35% (theoretical: C 63.24%, H 4.51%, N 7.36%).
Optimization and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
